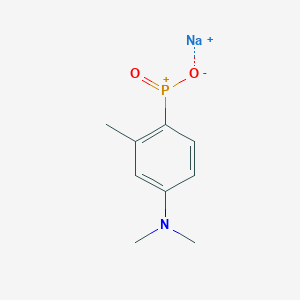

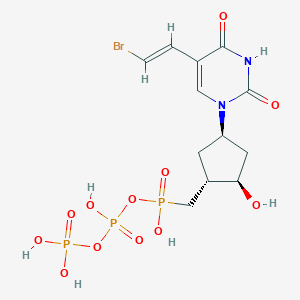

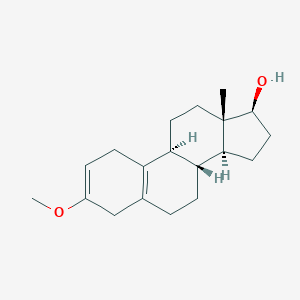

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose from D-mannose involves the use of diethylaminosulfur trifluoride (DAST) to achieve the inversion of configuration at the C-2 position, leading to the formation of the azido group. This method provides an efficient route to the target molecule, overcoming the limitations of previous approaches that required tedious, multistep processes (Pavliak & Kováč, 1991).

Molecular Structure Analysis

High-resolution mass spectrometry and crystallography studies reveal the detailed fragmentation pathways and molecular conformation of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-glucopyranose and its derivatives. These analyses provide insights into the stability and reactivity of the molecule under various conditions (Dougherty et al., 1973).

Chemical Reactions and Properties

The chemical behavior of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is characterized by its reactions with different reagents and under various conditions. For instance, its conversion to glycosyl halides and subsequent glycosylation reactions highlight its utility in synthesizing a-glycosidic linkages. The azido group can be readily transformed into amino or acylamino functionalities, expanding the scope of its application in the synthesis of complex glycostructures (Pavliak & Kováč, 1991).

Physical Properties Analysis

The physical properties of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, such as solubility, melting point, and crystalline structure, are critical for its handling and application in various synthetic procedures. These properties are influenced by the acetyl and azido substituents, which affect its reactivity and stability (Dougherty et al., 1973).

Chemical Properties Analysis

The chemical properties of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose are defined by its reactivity towards nucleophiles, electrophiles, and various reagents. These properties are crucial for its use in organic synthesis, especially in the formation of glycosidic bonds and the introduction of various functional groups into carbohydrate molecules (Pavliak & Kováč, 1991).

Applications De Recherche Scientifique

Application 1: Fabrication of PLGA Nanoparticles

- Summary of the Application : This compound is used in the fabrication of poly (lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are used for efficient and prospective in vivo metabolic processing .

- Methods of Application or Experimental Procedures : Two methods were investigated for fabricating these loaded PLGA nanoparticles: single emulsion solvent evaporation and the nanoprecipitation method. An improvised method for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters, was also used .

- Results or Outcomes : The PLGA nanoparticles loaded with this compound were spherical in shape with consistent and reliable nanometric particle size. Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, opening up avenues for these loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Application 2: Synthesis of Glucosamine Glycosyl Donors

- Summary of the Application : This compound is used as a starting material in the synthesis of a number of glucosamine glycosyl donors .

- Methods of Application or Experimental Procedures : The compound reacts with simple alkyl and carbohydrate alcohols in the presence of excess of anhydrous ferric chloride in dichloromethane to give stereoselectively the corresponding 1,2-trans glycosides .

- Results or Outcomes : The method provides a quick and efficient way to prepare glucosamine glycosyl donors .

Application 3: Preparation of Anionic Surfactants

- Summary of the Application : Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not detailed in the source .

Application 4: Synthesis of Heparin-like GAGs

- Summary of the Application : This compound has been employed as a highly valuable intermediate towards the synthesis of heparin-like glycosaminoglycans (GAGs) .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not detailed in the source .

Application 5: Synthesis of Other GlcN-containing Targets

- Summary of the Application : This compound is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not detailed in the source .

Safety And Hazards

Orientations Futures

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-GNMOMJPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)

![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)